![molecular formula C7H7N3O B1393401 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol CAS No. 1171920-70-9](/img/structure/B1393401.png)

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

説明

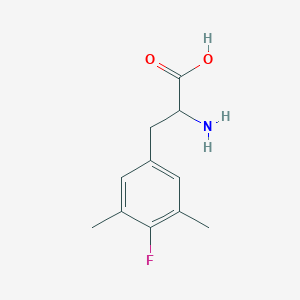

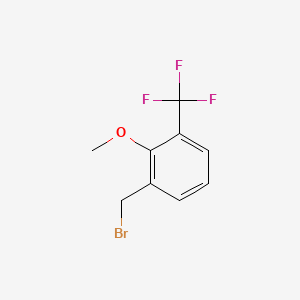

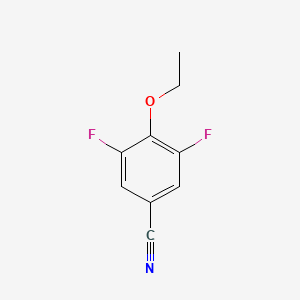

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a chemical compound with the empirical formula C7H7N3O . It has a molecular weight of 149.15 . This compound is typically in solid form .

Molecular Structure Analysis

The SMILES string representation of this compound isCN1C=NC2=CC(O)=CNC21 . This string provides a way to represent the structure of the compound in text format. Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a solid compound . It has a molecular weight of 149.15 . The SMILES string representation of this compound isCN1C=NC2=CC(O)=CNC21 .

科学的研究の応用

-

Pharmacological Applications

- Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions . They were first discovered as GABA A receptor positive allosteric modulators .

- They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

Treatment of GPR81 Associated Disorders

- 3H-Imidazo[4,5-b]pyridin-5-ol derivatives are used in the treatment of GPR81 associated disorders .

- These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

-

Antiviral Activity

- Novel iminocoumarin imidazo[4,5-b]pyridine derivatives have been used for evaluating the antiviral activity against different strains of human coronavirus (HCoV-229E, HCov-OC43, HCoV-NL63), three influenza virus subtypes (A/H1N1, A/H3N2, B), respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus (Mr776) .

-

Protein Kinase B/Akt Inhibitors

- Indazole-pyridine series of protein kinase B/Akt inhibitors have been synthesized, which are potent, selective, and orally bioavailable .

- These inhibitors are significant in the treatment of various cancers as Akt plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

-

Antiproliferative Activity

- A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .

- These compounds have shown promising results in inhibiting the growth of these cancer cells .

-

Agricultural Applications

-

Analgesic and Anti-inflammatory Agents

-

Antidepressant Activity

-

Cardiotonic Activity

-

Hypotensive and Antiarrhythmic Activities

-

Antisecretory Activity

-

Antagonists of Angiotensin II Receptors

Safety And Hazards

特性

IUPAC Name |

3-methylimidazo[4,5-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-4-9-6-2-5(11)3-8-7(6)10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOOZEZYJOGVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674120 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |

CAS RN |

1171920-70-9 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)

![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)